methyl 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Core Structure: The core consists of a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Functional Groups: It bears a methyl ester group at the 8-position and a pyrazole moiety at the 3-position.
Substituents: The 1-position of the pyrazole is further substituted with a bromomethyl group.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Convergent Synthesis:
Industrial Production:: While no specific industrial method is widely reported, the synthetic routes mentioned above can be scaled up for production.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in drug synthesis due to its diverse reactivity.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May serve as a lead compound for drug development.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines.
Properties
Molecular Formula |
C17H13BrN8O2S |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
methyl 4-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H13BrN8O2S/c1-9-12-15-21-14(11-3-4-24(22-11)8-25-6-10(18)5-20-25)23-26(15)7-19-16(12)29-13(9)17(27)28-2/h3-7H,8H2,1-2H3 |
InChI Key |
UUPIEKWEDKJIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)CN5C=C(C=N5)Br)C(=O)OC |
Origin of Product |
United States |
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